K-832
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K-832 involves multiple steps, starting with the preparation of the pyridazinone core. The key steps include:
Formation of the Pyridazinone Core: This is typically achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Substitution Reactions: The introduction of the benzyl, chlorophenyl, and methylthio phenyl groups is carried out through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of pyridazinone derivatives and their potential as building blocks for more complex molecules.
Biology: Investigated for its effects on cellular pathways and its potential to modulate immune responses.
Industry: Potential applications in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
K-832 can be compared with other compounds that target similar pathways:
Methotrexate: A well-known inhibitor of dihydrofolate reductase used in the treatment of rheumatoid arthritis. Unlike this compound, methotrexate primarily targets folate metabolism.
Adalimumab: A monoclonal antibody that inhibits TNF-α. While both this compound and adalimumab target TNF-α, this compound is a small molecule, whereas adalimumab is a biologic.
Tocilizumab: An IL-6 receptor antagonist used in the treatment of rheumatoid arthritis. This compound shares a similar mechanism of action but also targets IL-1β and TNF-α.
Uniqueness of this compound: this compound’s ability to simultaneously inhibit IL-1β, IL-6R, and TNF-α makes it unique compared to other compounds that typically target only one of these pathways .
Comparison with Similar Compounds
- Methotrexate
- Adalimumab
- Tocilizumab
K-832 stands out due to its multi-target inhibitory action, offering a broader spectrum of anti-inflammatory effects.
Properties
Molecular Formula |
C24H19ClN2OS |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-benzyl-5-(4-chlorophenyl)-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H19ClN2OS/c1-29-21-13-9-19(10-14-21)24-22(18-7-11-20(25)12-8-18)15-23(28)27(26-24)16-17-5-3-2-4-6-17/h2-15H,16H2,1H3 |
InChI Key |
HEUAVAATAFEENP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Synonyms |
2-benzyl-5-(4-chlorophenyl)-6-(4-(methylthio)phenyl)-2H-pyridazin-3-one K 832 K-832 K832 cpd |
Origin of Product |
United States |
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